molecular formula C18H14O8 B1248847 (4E)-2-(3,4-Dihydroxyphenyl)-4-(3,4-dihydroxybenzylidene)-5-oxotetrahydrofuran-3-carboxylic acid

(4E)-2-(3,4-Dihydroxyphenyl)-4-(3,4-dihydroxybenzylidene)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No. B1248847
M. Wt: 358.3 g/mol
InChI Key: OIVDIVRTEKNHDH-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4E)-2-(3,4-Dihydroxyphenyl)-4-(3,4-dihydroxybenzylidene)-5-oxotetrahydrofuran-3-carboxylic acid is a natural product found in Phellinus with data available.

Scientific Research Applications

Synthesis and Characterization

  • A study focused on synthesizing and characterizing related compounds, including ethyl 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxylate, which shares structural similarities with the compound . This research could provide insights into the synthesis and characterization of such compounds (Spoorthy et al., 2021).

Antimicrobial Activity

  • Certain derivatives and analogues of this compound have been studied for their antimicrobial properties. For instance, the synthesis of various ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which were evaluated for antimicrobial activity, provides a basis for understanding the potential antimicrobial applications of related compounds (Spoorthy et al., 2021).

Chemical Structure Analysis

  • Research on the crystal structure of related compounds, such as (Z)-(±)-2-(3,5-dimethoxyphenyl)-4-(4-methoxybenzylidene)tetrahydrofuran-3-carboxylic acid, offers valuable insights into the structural aspects of these molecules. Such studies can be crucial for understanding the physical and chemical properties of the compound (Wang et al., 2009).

Potential Biological Activities

  • Isolated phenolic compounds from natural sources, such as Scorzonera judaica, which include derivatives similar to the compound , were evaluated for cytotoxic activity. This suggests possible avenues for exploring the biological activities of similar compounds (Bader et al., 2011).

Enzymatic Browning Systems

  • The enzymatic oxidation of related compounds in the presence of amino acids, investigated in a study, highlights the potential role of such compounds in enzymatic browning systems and related chemical reactions (Mertens et al., 2019).

properties

Product Name

(4E)-2-(3,4-Dihydroxyphenyl)-4-(3,4-dihydroxybenzylidene)-5-oxotetrahydrofuran-3-carboxylic acid

Molecular Formula

C18H14O8

Molecular Weight

358.3 g/mol

IUPAC Name

(4E)-2-(3,4-dihydroxyphenyl)-4-[(3,4-dihydroxyphenyl)methylidene]-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C18H14O8/c19-11-3-1-8(6-13(11)21)5-10-15(17(23)24)16(26-18(10)25)9-2-4-12(20)14(22)7-9/h1-7,15-16,19-22H,(H,23,24)/b10-5+

InChI Key

OIVDIVRTEKNHDH-BJMVGYQFSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(C(OC2=O)C3=CC(=C(C=C3)O)O)C(=O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C=C2C(C(OC2=O)C3=CC(=C(C=C3)O)O)C(=O)O)O)O

synonyms

Phellinsin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4E)-2-(3,4-Dihydroxyphenyl)-4-(3,4-dihydroxybenzylidene)-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 2
(4E)-2-(3,4-Dihydroxyphenyl)-4-(3,4-dihydroxybenzylidene)-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 3
(4E)-2-(3,4-Dihydroxyphenyl)-4-(3,4-dihydroxybenzylidene)-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 4
(4E)-2-(3,4-Dihydroxyphenyl)-4-(3,4-dihydroxybenzylidene)-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 5
(4E)-2-(3,4-Dihydroxyphenyl)-4-(3,4-dihydroxybenzylidene)-5-oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 6
(4E)-2-(3,4-Dihydroxyphenyl)-4-(3,4-dihydroxybenzylidene)-5-oxotetrahydrofuran-3-carboxylic acid

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